N-Boc-N'-Benzylidene-hydrazine
Overview
Description
N-Boc-N’-Benzylidene-hydrazine is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.272 . It is used in proteomics research .
Synthesis Analysis
The synthesis of hydrazones, which includes N-Boc-N’-Benzylidene-hydrazine, is achieved by combining suitable aldehydes with four hydrazides . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The X-ray structure of the title compound was determined for the first time . There are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation and further joined into infinite chains by hydrogen bonding .Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
N-Boc-N’-Benzylidene-hydrazine has a molecular formula of C12H16N2O2 and a molecular weight of 220.272 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Cancer Treatment
Hydrazone compounds, such as N-Boc-N’-Benzylidene-hydrazine, have been found to have unique biological actions and excellent coordination ability, making them hot topics in pharmaceutical research . They have been used to create novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . These are the two most accepted cancer-related programmed cell death (PCD) pathways .
Antioxidant Activities
Some benzylidene-hydrazone analogues have been found to have antioxidant activities . For example, compounds 3f, 3i, and 3g had IC50 values of 0.60, 0.99, and 1.30 μM, respectively, which were comparable to that of ascorbic acid (IC50 = 0.87 μM) .
Drug Development
Benzylidene-hydrazone analogues have been used in the development of new anticancer agents as a telomerase inhibitor . They have good drug-likeness properties, and none of the fifteen compounds violated Lipinski’s rule of five or Veber’s rule .
In Silico Screening
In silico screening has been conducted by docking of the active compounds on the active site of telomerase reverse transcriptase catalytic subunit . The total binding energies of docked compounds are correlated well with cytotoxic potencies (pIC50) against lung, ovarian, melanoma, and colon cancer cell lines .
Synthesis of New Derivatives
N’-Benzylidene-N-(thiazolyl)acetohydrazide derivatives have been synthesized by the acetylation of 2-(2-benzylidenehydrazinyl)thiazole derivatives using acetic anhydride . This shows the potential of N-Boc-N’-Benzylidene-hydrazine in the synthesis of new chemical compounds.
Antimicrobial Activity
Although not directly related to N-Boc-N’-Benzylidene-hydrazine, it’s worth noting that some hydrazone derivatives have shown antimicrobial activity . This suggests potential antimicrobial applications for N-Boc-N’-Benzylidene-hydrazine and its derivatives.
Future Directions
properties
IUPAC Name |
tert-butyl N-[(Z)-benzylideneamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKATZANDADGPR-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24469-50-9 | |
Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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